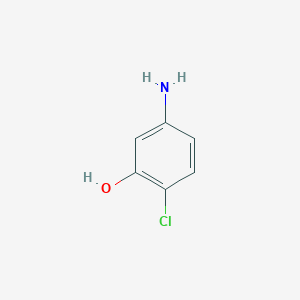

2-Chloro-5-aminophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073369 | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-06-1 | |

| Record name | 5-Amino-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Aminophenol

Classical and Established Synthesis Routes of 2-Chloro-5-aminophenol

Traditional methods for synthesizing this compound have been widely practiced and are characterized by their foundational chemical transformations.

Selective Chlorination of Aminophenols

One common approach involves the direct chlorination of m-aminophenol. The hydroxyl and amino groups on the aromatic ring direct electrophilic substitution, but achieving regioselectivity for the desired isomer can be challenging. The reaction of 3-aminophenol (B1664112) with chlorine can lead to the formation of chloroaminophenols. nih.gov The rate of this chlorination is significantly faster than monochloramination. nih.gov

A notable advancement in this area is the use of N-chlorosuccinimide (NCS) as a chlorinating agent in a polar solvent. This method allows for the direct and regioselective chlorination of m-aminophenol at the ortho position to the amino group, yielding this compound.

Another strategy involves the chlorination of benzoxazolone in water to produce 6-chlorobenzoxazolone, which is then subjected to acidic hydrolytic cleavage to yield 5-chloro-2-aminophenol. google.com This process can utilize alkali metal or alkaline earth metal hypochlorites or a combination of chlorine ions and inorganic peroxides for the chlorination step. google.com

| Reactant | Chlorinating Agent | Product | Key Features |

| m-Aminophenol | Chlorine | Chloroaminophenols | Fast reaction rate. nih.gov |

| m-Aminophenol | N-Chlorosuccinimide (NCS) | This compound | Regioselective chlorination. |

| Benzoxazolone | Hypochlorites / Chlorine ions + Peroxides | 5-Chloro-2-aminophenol | Involves hydrolysis of an intermediate. google.com |

Amination of Chlorophenol Derivatives

The amination of chlorophenol derivatives presents another viable synthetic route. A common starting material for this process is 2,4-dichlorophenol. The industrial production of this compound can involve the amination of 2-chlorophenol (B165306) derivatives. hnsincere.com The presence of both amino and hydroxyl groups, along with the chloro substituent, makes the resulting compound highly reactive for further chemical transformations. hnsincere.com

Reduction of 2-Chloro-5-nitrophenol (B15424) Precursors

A widely used and efficient method for the synthesis of this compound is the reduction of 2-chloro-5-nitrophenol. This precursor can be synthesized by the nitration of 2-chlorophenol. smolecule.com The subsequent reduction of the nitro group to an amino group yields the final product.

Various reducing agents can be employed for this transformation. Traditional methods have utilized iron powder or catalytic hydrogenation, which can provide moderate yields but may introduce impurities that necessitate extensive purification. A laboratory-scale synthesis involves the use of stannous chloride (SnCl2) in ethanol (B145695), heated for several hours.

| Precursor | Reducing Agent/Method | Product | Notes |

| 2-Chloro-5-nitrophenol | Iron powder / Catalytic hydrogenation | This compound | Moderate yields (50-65%), requires purification. |

| 2-Chloro-5-nitrophenol | Stannous chloride (SnCl2) in Ethanol | This compound | Laboratory-scale synthesis. |

Synthesis from 1-Chloro-4-nitrobenzene (B41953) via Biotransformation

An innovative and environmentally friendly approach involves the use of microorganisms to convert 1-chloro-4-nitrobenzene into this compound. Certain bacterial strains, such as those from the Comamonadaceae family and Pseudomonas acidovorans, can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy. ebi.ac.ukresearchgate.netsciepub.com

Under anaerobic conditions, these bacteria transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol (B1209517). researchgate.netsciepub.comnih.gov The proposed mechanism involves the partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement to form the final product. researchgate.netsciepub.com This biotransformation has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netsciepub.comnih.gov

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, advanced and greener methods for the synthesis of this compound are being developed. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Catalytic Synthesis Innovations

Catalytic methods play a crucial role in modern organic synthesis, offering pathways to higher selectivity and yield under milder conditions. The development of novel catalysts is a key area of research for the synthesis of this compound and its precursors. For instance, a mixture of boric acid, diphenyl sulfide, and ferric chloride can be used as a catalyst for the chlorination of phenol (B47542) or o-chlorophenol to produce 2,4-dichlorophenol, a potential precursor. google.com This mixed catalyst system demonstrates a positioning effect, leading to a high content of the desired dichlorophenol isomer. google.com

Furthermore, research into the catalytic reduction of nitrophenols continues to yield improvements. The use of supported catalysts, such as Ni-B/SiO2 amorphous catalysts, has been explored for the reduction of 2,4-dichloro-6-nitrophenol, a related compound. google.com Such catalytic systems can offer high conversion and selectivity under controlled temperature and pressure. google.com

Sustainable Production Methodologies

The production of this compound has evolved from traditional multi-step methods to more streamlined and environmentally conscious processes. Sustainable methodologies focus on reducing hazardous reagents, minimizing energy consumption, and utilizing catalytic systems.

One of the primary sustainable routes is the catalytic hydrogenation of 2-chloro-5-nitrophenol. This method is an alternative to older reduction techniques, such as using iron powder in acidic conditions, which generates significant iron sludge waste. google.comprepchem.com Advanced catalytic systems, including those using highly dispersed palladium nanoparticles, offer efficient conversion of nitroaromatics. bohrium.com Research into novel catalysts, such as those derived from sewage sludge biochar, points towards a future of using waste-derived materials for chemical synthesis, further enhancing sustainability. researchgate.net

Another significant advancement is the direct regioselective chlorination of m-aminophenol. A key breakthrough utilizes N-Chlorosuccinimide (NCS) in polar solvents, which allows for a single-step synthesis and avoids the need for intermediate isolation. This method stands in contrast to older, multi-step diazotization and Sandmeyer reactions that were characterized by low yields and the use of harsh acids.

Furthermore, in situ chlorine generation systems, using reagents like hydrogen peroxide with hydrochloric acid (H₂O₂/HCl), present another green alternative. This approach avoids the direct handling of chlorine gas and, unlike methods using sodium hypochlorite, does not produce inorganic salt byproducts, thereby reducing the saline load in wastewater. google.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. High atom economy indicates minimal waste generation.

Waste minimization is also achieved by carefully selecting the synthetic route to avoid stable and hazardous byproducts. For instance, the chlorination of benzoxazolone followed by hydrolysis using hydrogen peroxide and hydrochloric acid is advantageous because it avoids the formation of inorganic salts that would otherwise need to be treated as industrial effluent. google.com The adoption of catalytic processes is a primary strategy for waste minimization, as catalysts can be used in small amounts and are often recyclable, unlike stoichiometric reagents that are consumed in the reaction and become part of the waste stream. pmarketresearch.comresearchgate.net

Process Optimization and Scalability in this compound Production

Optimizing synthetic processes for industrial-scale production requires a multi-faceted approach, focusing on improving yields, ensuring high purity, minimizing byproducts, increasing energy efficiency, and enabling catalyst reuse.

Yield Enhancement and Purity Control

Achieving high yield and purity is critical for the economic viability of industrial chemical production. In the synthesis of this compound, process parameters are meticulously controlled. For the modern NCS-mediated chlorination of m-aminophenol, the choice of solvent has been shown to have a dramatic impact on both yield and purity.

As detailed in the table below, reaction conditions can be fine-tuned to maximize product output and quality.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| N,N-Dimethylformamide | 55–65 | 65 | 98.5 |

| Tetrahydrofuran | 50–60 | 72 | 99.3 |

| Chloroform (B151607) | 61 (reflux) | 88 | 99.2 |

This table presents data on the effect of different solvents on the yield and purity of this compound synthesized via the NCS-mediated chlorination of m-aminophenol.

Following the primary reaction, purification steps such as recrystallization from suitable solvents like toluene (B28343) are employed to achieve high-purity final products suitable for demanding applications, such as in the pharmaceutical industry. google.com

Reduction of Byproduct Formation

Modern methods focus on regioselectivity to prevent the formation of isomers. For example, in the chlorination of m-aminophenol, the electron-donating amino group directs the incoming chlorine atom primarily to the ortho position, yielding the desired 2-chloro isomer. However, even in advanced methods, byproduct formation can be a challenge. The in situ generation of chlorine using H₂O₂/HCl requires precise stoichiometric control to minimize over-chlorination and the creation of di-chlorinated impurities. Similarly, the nitration of phenol, a step in a related synthesis, often produces a mixture of ortho and para isomers, necessitating separation. rsc.org

Catalyst Recycling and Reusability

In the synthesis of this compound, a patented method for the reduction of 2-chloro-4-nitrophenol (B164951) (a related isomer) utilizes a catalyst composed of activated carbon and ferric trichloride (B1173362) hexahydrate. This catalyst can be recovered after the reaction, washed, and reused for at least ten cycles, demonstrating excellent reusability. google.com

This principle is widely applied in related fields. For instance, in the synthesis of benzoxazoles from 2-aminophenols, palladium-supported nanocatalysts have been developed that can be reused for up to six consecutive runs without a significant loss in catalytic efficiency. rsc.org Similarly, Brønsted acidic ionic liquid gel catalysts have shown reusability for up to five runs. rsc.org These examples highlight a strong trend towards developing robust, recyclable catalysts for the synthesis of complex organic molecules.

Chemical Reactivity and Derivatization of 2 Chloro 5 Aminophenol

Mechanistic Investigations of 2-Chloro-5-aminophenol Reactions

The unique arrangement of an amino group, a hydroxyl group, and a chlorine atom on the benzene (B151609) ring governs the reactivity of this compound. hnsincere.com These substituents determine the molecule's behavior in various chemical transformations.

The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups in electrophilic aromatic substitution. libretexts.org They increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles. libretexts.org Both groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. byjus.commasterorganicchemistry.com

In this compound, the hydroxyl group is at position 1, the chloro group at position 2, and the amino group at position 5. The activating effects of the -OH and -NH2 groups are synergistic, strongly influencing the regioselectivity of reactions. The positions most activated for electrophilic attack are C4 (ortho to the amino group and meta to the hydroxyl) and C6 (ortho to the hydroxyl group and meta to the amino). The amino group is generally a stronger activating group than the hydroxyl group. This heightened reactivity allows for selective reactions that are difficult to achieve with similar phenols. hnsincere.com

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | 1 | Activating | Ortho, Para |

| -Cl (Chloro) | 2 | Deactivating | Ortho, Para |

| -NH2 (Amino) | 5 | Activating | Ortho, Para |

The chlorine atom exhibits a dual electronic effect. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bond (inductive effect), which deactivates the ring toward electrophilic attack. researchgate.netlibretexts.org However, it can also donate electron density to the ring through its lone pairs via resonance. researchgate.net

Role of Amino and Hydroxyl Groups in Reactivity

Functional Group Transformations of this compound

The functional groups of this compound are key to its role as a versatile intermediate in the synthesis of dyes and pharmaceuticals. hnsincere.comfengchengroup.com

The aminophenol structure is susceptible to oxidation. Oxidation can lead to the formation of highly reactive quinone imines or quinone derivatives, which are often colored compounds. researchgate.net For example, the oxidation of similar phenols with reagents like sodium perborate (B1237305) can yield benzoquinones. scispace.comresearchgate.net The oxidation of 2-aminophenols can specifically produce 1,2-benzoquinones. researchgate.net The oxidation of aminophenols can also occur in biological systems, sometimes catalyzed by enzymes, leading to reactive quinone imines. researchgate.net In the degradation of related compounds, red oxidation products observed were suggested to be quinone derivatives. nih.gov

Table 2: Examples of Oxidation Reactions on Phenol (B47542) Derivatives

| Substrate | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminophenol (B121084) | Sodium Perborate / Wet Montmorillonite K10 | 1,2-Benzoquinone | researchgate.net |

| 2-Chlorophenol (B165306) | Sodium Perborate / Wet Montmorillonite K10 | 2-Chloro-1,4-benzoquinone | researchgate.net |

| 4-Aminophenol (B1666318) | Sodium Perborate / Wet Montmorillonite K10 | 1,4-Benzoquinone | researchgate.net |

Reduction reactions can also be performed on derivatives of this compound. For instance, the compound itself is often synthesized by the reduction of 2-chloro-5-nitrophenol (B15424). sigmaaldrich.com This reduction can be achieved using methods like catalytic hydrogenation or iron powder in acidic conditions, though these methods can sometimes introduce impurities. A patent describes the reduction of 2-chloro-4-nitrophenol (B164951) using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst to produce 2-chloro-4-aminophenol. google.com While the amino and hydroxyl groups are not typically reduced, the chloro group could potentially undergo reductive dehalogenation under harsh conditions to yield 3-aminophenol (B1664112).

The electron-rich nature of the aromatic ring makes this compound highly prone to electrophilic aromatic substitution reactions such as halogenation and nitration. byjus.com The powerful activating and directing effects of the hydroxyl and amino groups mean these reactions can often proceed even without a strong Lewis acid catalyst. byjus.com For example, the synthesis of this compound can be achieved via the regioselective chlorination of m-aminophenol using N-Chlorosuccinimide (NCS), where the electron-donating amino group directs the chlorination to the ortho position.

Nucleophilic substitution reactions can occur at several sites. The amino and hydroxyl groups can act as nucleophiles. For example, the amino group can react with acyl chlorides to form amides, and the hydroxyl group can be etherified. ambeed.com The compound participates in condensation reactions with ketones like acetylferrocene (B1663952) to form Schiff bases. sigmaaldrich.com While less common for an electron-rich ring, nucleophilic aromatic substitution , where the chlorine atom is replaced by another nucleophile, can occur, especially if the ring is activated by electron-withdrawing groups. libretexts.org

Reduction Pathways and Products (e.g., Amine Derivatives)

Synthesis of Novel this compound Derivatives

The reactivity of this compound enables the synthesis of a wide array of derivatives through reactions targeting its amino and hydroxyl functionalities.

Schiff bases, or azomethines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The amino group of this compound can react with various substituted benzaldehydes to form the corresponding Schiff base derivatives. unilag.edu.ng This reaction is typically carried out under reflux conditions in a suitable solvent like ethanol (B145695) or toluene (B28343). unilag.edu.ng The formation of the imine (C=N) bond is a key step in this synthesis.

The nature and position of substituents on the reacting aldehyde can influence the properties and potential applications of the resulting Schiff base. unilag.edu.ng For instance, the reaction of 2-amino-4-chlorophenol (B47367) with various trimethinium salts in the presence of triethylamine (B128534) has been shown to produce N,N-disubstituted Schiff bases in high yields. rsc.org

Table 1: Examples of Reagents for Schiff Base Formation with Aminophenols

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Aminophenol | Substituted Benzaldehydes | Schiff Base | unilag.edu.ng |

| 3-Aminophenol | Substituted Benzaldehydes | Schiff Base | |

| 2-Amino-4-chlorophenol | Trimethinium Salts | Schiff Base | rsc.org |

Benzoxazoles are important heterocyclic compounds with various applications. A primary method for their synthesis involves the condensation and subsequent cyclization of 2-aminophenols with various reagents. scispace.comrsc.org this compound can serve as a precursor for 5-chloro-substituted benzoxazole (B165842) derivatives.

The synthesis can be achieved by reacting 2-aminophenols with aldehydes, carboxylic acids, ortho-esters, or isothiocyanates under different catalytic conditions. rsc.orgorganic-chemistry.org For example, the condensation of 2-aminophenol with aldehydes can be catalyzed by Brønsted acidic ionic liquids or samarium triflate. rsc.orgorganic-chemistry.org The reaction with carboxylic acids can be promoted by Lawesson's reagent under microwave irradiation. organic-chemistry.org Furthermore, studies have shown that substituents on the 2-aminophenol ring, such as a chloro group, are tolerated in these cyclization reactions. rsc.orgorganic-chemistry.org For instance, a 5-chloro substituent on the benzoxazole ring has been noted in the synthesis of certain biologically active molecules. rsc.org

Table 2: Methods for Benzoxazole Synthesis from 2-Aminophenols

| Reagent for Condensation | Catalyst/Conditions | Reference |

|---|---|---|

| Aldehydes | Brønsted acidic ionic liquid gel, 130 °C | rsc.org |

| Aldehydes | Samarium triflate, aqueous medium | organic-chemistry.org |

| Carboxylic Acids | Lawesson's reagent, microwave-assisted | organic-chemistry.org |

| Ortho-esters | Nano-TiO₂-supported catalyst, solvent-free, 90 °C | rsc.org |

The amino group of this compound can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form benzenesulfonamide (B165840) derivatives. This reaction typically involves the nucleophilic attack of the amino group on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage (-SO₂NH-).

This compound is a key component in the synthesis of azo dyes. hnsincere.com The formation of these dyes involves a two-step process: diazotization followed by a coupling reaction. ijirset.com

First, the primary aromatic amino group of this compound is converted into a diazonium salt. This is achieved by treating the aminophenol with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). ijirset.comgoogle.com

The resulting diazonium salt is an electrophile and readily undergoes a coupling reaction with an electron-rich aromatic compound (the coupling component). ijirset.com The coupling component can be a phenol, naphthol, or another aromatic amine. The diazonium salt attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage, which acts as a chromophore responsible for the color of the dye. researchgate.net The specific shade of the dye is influenced by the molecular structures of both the diazo component (derived from this compound) and the coupling component. researchgate.net

Applications of 2 Chloro 5 Aminophenol in Chemical Synthesis and Industry

Pharmaceutical Intermediate Applications of 2-Chloro-5-aminophenol

This compound plays a pivotal role as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive nature makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). hnsincere.com

Precursor for Active Pharmaceutical Ingredients (APIs)

As a key building block, this compound is instrumental in the production of various APIs. hnsincere.com The presence of multiple reactive sites on its aromatic ring enables diverse chemical modifications, leading to the creation of complex drug molecules. The demand for aminophenols, including this compound, in the pharmaceutical sector is significant, driven by the need for effective medications. snsinsider.com For instance, the broader aminophenol market highlights the importance of these compounds as precursors for APIs. snsinsider.com

Role in Antibiotic Synthesis

The utility of this compound extends to the synthesis of certain antibiotics. hnsincere.com While specific details of the antibiotics derived from this compound are proprietary and vary among manufacturers, its role as an intermediate is acknowledged in the chemical and pharmaceutical literature. hnsincere.comfengchengroup.com The compound's structure is amenable to transformations that are essential for building the core of certain antibacterial agents. fengchengroup.com

Use in Antipyretic Drug Production

This compound is also a known intermediate in the manufacturing of some antipyretic drugs, which are substances that reduce fever. hnsincere.com The synthesis of these drugs often involves reactions that modify the amino and hydroxyl groups of the aminophenol precursor. A prominent example within the broader class of aminophenols is the use of p-aminophenol in the large-scale production of paracetamol (acetaminophen), a widely used analgesic and antipyretic. snsinsider.comrasayanjournal.co.in

Synthesis of Antimalarial Quinolones

Research has demonstrated the use of this compound in the synthesis of antimalarial quinolones. chemicalbook.comhsppharma.comchemicalbook.inhuatengsci.com Quinolone-based compounds have shown significant activity against the parasites that cause malaria. rsc.org The synthesis process leverages the chemical reactivity of this compound to construct the quinolone scaffold, which is a key structural motif for antimalarial efficacy. rsc.org

Development of Anti-HIV Agents

In the field of antiviral research, this compound has been utilized as a starting material for the synthesis of potent anti-HIV agents. chemicalbook.comhsppharma.comchemicalbook.inhuatengsci.com Specifically, it is used in the creation of compounds based on a pyrimidinylphenylamine structure. chemicalbook.comhsppharma.comchemicalbook.inhuatengsci.com These compounds are designed to inhibit key viral enzymes, such as HIV integrase, which are essential for the replication of the virus. google.com The development of novel integrase inhibitors is a critical area in the search for more effective HIV treatments. google.com

Dye and Pigment Industry Applications of this compound

Beyond its pharmaceutical applications, this compound is an important intermediate in the dye and pigment industry. hnsincere.commarketresearchintellect.com It is used in the synthesis of a variety of colorants, including azo dyes. hnsincere.com The specific chemical properties of this compound contribute to the final color and fastness properties of the dyes produced. hnsincere.com For instance, it is a known intermediate for dyestuffs. chemsynth.co.in The compound is also used in the formulation of hair dyes, where it acts as a color former, contributing to good tinting strength and color fixation. google.com

Synthesis of Azo Dyes

This compound is an essential building block in the manufacture of azo dyes. ottokemi.comaipublishers.org The general synthesis of azo dyes involves two primary steps: diazotization and coupling. researchgate.net In this process, a primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another amine, to form the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the dye's color. researchgate.net

Due to its primary amino group, this compound can be diazotized and subsequently coupled with various components to produce a range of mono- and dis-azo dyes. kajay-remedies.comhnsincere.com The presence of the hydroxyl and chloro substituents on the benzene (B151609) ring modifies the electronic properties of the molecule, which in turn influences the final color and properties of the dye. Research into azo dye synthesis has shown that the introduction of different substituent groups can yield moderate to good dye yields. hnsincere.com The stability and vibrant colors of the dyes produced make this compound a valuable intermediate in the dye and pigment industry. sigmaaldrich.com

Contribution to Lightfast Colorants

Research on related compounds, such as 2-methyl-4-chloro-5-aminophenol, has demonstrated their suitability as couplers for producing oxidation hair dyes that are particularly fast to light. This highlights the role of the chloro-aminophenol scaffold in developing robust and lasting colors. The resulting dye finishes are noted for their high fastness properties, which are crucial for applications in textiles and hair coloring where long-term color retention is desired.

Role in Reactive Dye Formulations

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as cellulose (B213188) fibers in cotton. This chemical bond results in excellent wash fastness. While direct synthesis of reactive dyes using this compound is not extensively detailed in the provided search results, its role can be inferred from the fundamental chemistry of these dyes.

Azo compounds are a major class of chromophores used in reactive dyes. The synthesis involves creating an azo dye that also contains a reactive group. Positional isomers, such as 4-chloro-2-aminophenol, are listed as potential diazo components for creating metallized azo dyes. This indicates that chloro-aminophenol structures are suitable for incorporation into complex dye systems. Reactive moieties, such as vinylsulfone or chlorotriazine groups, can be attached to the dye structure, enabling the final product to bond covalently with fibers. researchgate.net The stable azo chromophore derived from intermediates like this compound provides the color, while the appended reactive group ensures its permanent fixation to the material.

Advanced Material Science Applications of this compound

The distinct functional groups of this compound make it a valuable monomer and precursor in the field of material science.

Development of Specialty Polymers

This compound is employed by researchers in the development of specialty polymers. sigmaaldrich.com The amino (-NH2) and hydroxyl (-OH) groups on the molecule can both participate in polymerization reactions. For instance, aminophenols are known to be used as additives in polymer formulations, where their incorporation can enhance specific properties of the final polymer, such as thermal stability or mechanical strength. hnsincere.com The presence of the chlorine atom can also impart desirable characteristics like flame retardancy and reduced water absorption to the polymer matrix. Its bifunctional nature allows it to be a candidate for producing polymers like polyamides, polyimides, or polyesters through condensation polymerization, contributing to the creation of materials with tailored performance characteristics.

Precursor for Novel Materials

Current research is exploring the use of this compound as a precursor for novel materials with advanced applications. sigmaaldrich.com One area of interest is in the electronics sector, where high-purity chemical intermediates are required for manufacturing components like printed circuit boards (PCBs) and semiconductors. The compound's aromatic structure and reactivity lend themselves to the synthesis of high-performance polymers and organic materials needed for these technologies. Furthermore, its ability to undergo oxidation to form quinone derivatives or reduction to other amine derivatives opens up pathways to a variety of new molecules and materials.

Analytical Chemistry Applications of this compound as a Reagent

This compound serves as a useful reagent in the field of analytical chemistry. ottokemi.comsigmaaldrich.com Its chemical properties enable its use in the detection and quantification of various substances, particularly through spectrophotometric methods.

The compound can be utilized in two main ways in colorimetric analysis. First, its primary amine group can be diazotized and then coupled with a phenolic compound to form a colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the phenolic compound being analyzed. A similar principle has been demonstrated using the related compound 2-chloro-5-methoxy aniline (B41778) for the spectrophotometric quantification of paracetamol. aipublishers.org In this method, the diazotized amine reacts with the paracetamol (a phenol derivative) to form a stable, colored azo dye with maximum absorption at a specific wavelength. aipublishers.org

Conversely, the phenolic nature of this compound allows it to act as the coupling agent for a diazotized amine. This reaction can be used to quantify substances that are or can be converted to a primary aromatic amine, such as sulfonamide drugs. This type of reaction forms the basis of simple, sensitive, and rapid spectrophotometric determination methods. dergipark.org.tr

Additionally, the amino group of this compound can react with carbonyl compounds to form Schiff bases. These Schiff bases can act as chelating ligands that form stable, colored complexes with various metal ions. kajay-remedies.com This property allows for the development of analytical methods for the spectrophotometric determination of trace metal ions in samples. kajay-remedies.com

Agrochemical Intermediate Research and Development

This compound serves as a crucial building block in the research and development of novel agrochemicals, particularly herbicides. Its chemical structure is well-suited for the synthesis of heterocyclic compounds that exhibit potent biological activity. A significant area of research focuses on its conversion to key intermediates, which are then elaborated into final herbicidal products.

A pivotal intermediate derived from the structural class of chloro-aminophenols is 2,6-dichlorobenzoxazole (B51379). google.com This compound is a precursor for the synthesis of aryloxyphenoxypropionate (FOP) herbicides, a class of chemicals widely used for the post-emergence control of grass weeds in broadleaf crops. nih.gov Research in this area has led to the development of significant commercial herbicides. For instance, 2,6-dichlorobenzoxazole is a key component in the synthesis of Fenoxaprop-P-ethyl. researchgate.net

Fenoxaprop-P-ethyl is the biologically active R-enantiomer of the herbicide fenoxaprop, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is vital for fatty acid biosynthesis in grasses, and its inhibition leads to the death of the weed. The synthesis of Fenoxaprop-P-ethyl involves the reaction of 2,6-dichlorobenzoxazole with other chemical precursors to create the final active ingredient.

Detailed research has been conducted to optimize the efficacy and crop selectivity of these types of herbicides. For example, studies have evaluated the control of various weed species at different growth stages. Research has also focused on the development of safeners, which are chemical agents that protect crops from herbicide injury without compromising weed control. nih.gov A series of trichloromethyl dichlorobenzene triazole derivatives have been synthesized and evaluated as potential safeners for wheat against injury from fenoxaprop-P-ethyl. nih.gov

The following table summarizes research findings on the herbicidal activity of Fenoxaprop, a representative herbicide developed from the benzoxazole (B165842) intermediate chemistry.

Table 1: Herbicidal Activity of Fenoxaprop

| Target Weed | Crop | Efficacy | Research Focus |

|---|---|---|---|

| Barnyardgrass (Echinochloa crus-galli) | Rice, Wheat | High, but variable with growth stage. | Optimizing application timing for maximum control. |

| Wild Oat (Avena fatua) | Wheat | High | Post-emergence control strategies. |

| Green Foxtail (Setaria viridis) | Broadleaf crops | Effective | Broad-spectrum grass weed control. |

| Large Crabgrass (Digitaria sanguinalis) | Turfgrass | Good | Management in non-crop areas. |

Further research into benzoxazole derivatives continues to explore new herbicidal and fungicidal activities. jst.go.jpmdpi.com The substitution patterns on the benzoxazole ring system are systematically altered to investigate the impact on biological activity, aiming to discover new compounds with improved performance and environmental profiles. jst.go.jp

Biological and Toxicological Research on 2 Chloro 5 Aminophenol

In Vitro Toxicological Investigations of 2-Chloro-5-aminophenol

In vitro studies using rat renal cortical slices have been instrumental in elucidating the cytotoxic effects of this compound. These studies allow for the direct assessment of the compound's impact on kidney tissue in a controlled laboratory setting.

Assessment of Renal Cortical Slice Toxicity

Research has demonstrated that this compound exhibits direct toxicity to renal cortical slices isolated from Fischer 344 rats. nih.gov The severity of this toxicity has been shown to be dependent on both the concentration of the compound and the duration of exposure. nih.govebi.ac.uk These findings establish the nephrotoxic potential of this compound at the tissue level.

Induction of Lactate (B86563) Dehydrogenase Leakage

A key indicator of cell membrane damage is the leakage of intracellular enzymes, such as lactate dehydrogenase (LDH), into the surrounding medium. Studies have consistently shown that exposure of renal cortical slices to this compound leads to a concentration- and time-dependent increase in LDH leakage. nih.govebi.ac.uk This enzymatic release signifies a loss of membrane integrity and is a hallmark of cytotoxicity. For instance, increased LDH leakage was observed in renal slices treated with this compound, an effect not seen with related chloroanilines. ebi.ac.uknih.gov

Table 1: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage in Rat Renal Cortical Slices

| Concentration (mM) | Exposure Time (min) | Observation |

| 0.25 | Time-dependent | Increased LDH leakage nih.govebi.ac.uk |

| 0.5 | 30 | Increased LDH leakage nih.govebi.ac.uk |

| 1 | 60 | Increased LDH leakage nih.govebi.ac.uk |

This table is for illustrative purposes and synthesizes data from the referenced studies.

Effects on p-Aminohippurate (B12120003) Accumulation

The transport of organic anions, such as p-aminohippurate (PAH), is a vital function of the proximal tubules in the kidney. Research has shown that this compound can interfere with this process. In vitro studies using renal cortical slices have demonstrated that the compound reduces the accumulation of PAH at bath concentrations as low as 0.01 mM. ebi.ac.uksigmaaldrich.com This inhibition of organic anion transport suggests a specific mechanism of tubular dysfunction induced by this compound.

Evaluation of Tetraethylammonium (B1195904) Accumulation

In addition to affecting organic anion transport, this compound has been found to impact the transport of organic cations. Studies have shown that it reduces the accumulation of tetraethylammonium (TEA), a model organic cation, in renal cortical slices. ebi.ac.uksigmaaldrich.com This effect was observed at bath concentrations of 0.1-0.5 mM or greater, indicating that the compound can disrupt multiple transport systems within the renal tubules. ebi.ac.uk

Lipid Peroxidation and Glutathione (B108866) Depletion Studies

The mechanism of this compound-induced cytotoxicity appears to involve oxidative stress. Research has shown that exposure of renal cortical slices to the compound leads to the induction of lipid peroxidation, a process of oxidative degradation of lipids in cell membranes. nih.govsigmaaldrich.com This was observed within 60 minutes of exposure to a 1 mM concentration. nih.govebi.ac.uk

Furthermore, a significant depletion of total glutathione (GSH), a major intracellular antioxidant, was observed within 30 minutes of exposure to 0.5 and 1 mM concentrations of this compound. nih.govebi.ac.uk The depletion of GSH occurred before the onset of increased LDH leakage, suggesting that oxidative stress is an early event in the toxicological cascade. nih.govebi.ac.uk Studies have also indicated that this cytotoxicity is likely mediated by free radical generation through an iron-independent mechanism. nih.govebi.ac.uk

Table 2: Oxidative Stress Markers in Rat Renal Cortical Slices Exposed to this compound

| Parameter | Concentration (mM) | Exposure Time (min) | Result |

| Lipid Peroxidation | 1 | 60 | Induced nih.govebi.ac.uk |

| Glutathione (GSH) Depletion | 0.5 | 30 | Decreased nih.govebi.ac.uk |

| Glutathione (GSH) Depletion | 1 | 30 | Decreased nih.govebi.ac.uk |

This table is for illustrative purposes and synthesizes data from the referenced studies.

In Vivo Toxicological Studies of this compound

Studies have shown that intraperitoneal injection of this compound induced only mild changes in renal function in Fischer 344 rats. ebi.ac.uk When compared to its parent compound, 2-chloroaniline, and the related compound 4-aminophenol (B1666318), 2-amino-5-chlorophenol (B1209517) was found to induce smaller and fewer renal effects in vivo. ebi.ac.uk For instance, while 4-aminophenol was a markedly more potent nephrotoxicant, 2-aminophenol (B121084) and 2-amino-5-chlorophenol induced only mild alterations in renal function. ebi.ac.uk These findings suggest that while this compound demonstrates clear nephrotoxicity in vitro, its effects in a living organism may be less pronounced compared to structurally similar compounds.

Renal Effects in Animal Models

Research on this compound has identified its potential for nephrotoxicity in animal models. Studies utilizing renal cortical slices from Fischer 344 rats have demonstrated that exposure to this compound induces a concentration- and time-dependent increase in cytotoxicity. ebi.ac.uk A key indicator of this damage is the leakage of lactate dehydrogenase (LDH), a marker for diminished membrane integrity. ebi.ac.uk

Further investigation into the mechanism of toxicity revealed that exposure to this compound leads to a depletion of renal glutathione (GSH), a crucial antioxidant, which occurs before the onset of increased LDH leakage. ebi.ac.uk This suggests that oxidative stress plays an early role in the compound's nephrotoxic effects. The toxicity was also found to be enhanced in renal slices from rats pretreated with buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis. ebi.ac.uk However, the use of the iron chelator deferoxamine (B1203445) did not mitigate the cytotoxic effects, indicating that the toxicity is not mediated by an iron-dependent mechanism. ebi.ac.uk

Comparison with Parent Chloroanilines and Aminophenols

The nephrotoxic potential of this compound has been evaluated in comparison to its parent compounds, chloroanilines and aminophenols, revealing important structure-activity relationships. In in vivo studies with Fischer 344 rats, this compound and its isomer 4-amino-3-chlorophenol (B108459) induced milder renal effects than their parent chloroanilines (2-chloroaniline and 4-chloroaniline). ebi.ac.uk This suggests that the extrarenally produced aminochlorophenol metabolites may not be the primary contributors to the mechanism of chloroaniline-induced kidney damage. ebi.ac.uk

| Compound | Relative In Vitro Nephrotoxic Potential |

|---|---|

| 4-Aminophenol | Highest |

| This compound | High |

| 4-Amino-3-chlorophenol | Moderate |

| 2-Aminophenol | Low |

| 2-Chloroaniline | Lowest |

| 4-Chloroaniline | Lowest |

Mechanistic Elucidation of this compound's Biological Effects

The mechanism of toxicity for aminophenols is often linked to their ability to undergo metabolic activation to reactive intermediates. nih.gov One proposed pathway involves redox cycling. Aminophenols can be oxidized, either spontaneously or through enzymatic action, to form highly reactive quinone imines. researchgate.net These intermediates are electrophilic and can also participate in redox cycling, a process that generates reactive oxygen species (ROS). researchgate.net The production of ROS can lead to cellular damage, including lipid peroxidation and DNA damage. researchgate.net

Another important metabolic pathway for aminophenols and related compounds is the formation of conjugates. Conjugation reactions, such as glucuronidation or sulfation, are typically detoxification pathways that increase the water solubility of compounds, facilitating their excretion. The ability to form conjugates can significantly influence a compound's toxicity. ebi.ac.uk

Research on related compounds provides insight into this mechanism. For example, the reduced nephrotoxicity of 4-amino-3-chlorophenol compared to 4-aminophenol may be partly due to an altered ability to form conjugates. ebi.ac.uksigmaaldrich.com Studies on p-chloroaniline, a parent aniline (B41778), have shown that it forms conjugates that are detectable in urine. ebi.ac.uk It is therefore plausible that this compound also undergoes conjugation as part of its metabolic processing in the body. The efficiency of these conjugation pathways could be a key determinant of its toxic potential.

Potential for Redox Cycling

Antimicrobial Activities of this compound and its Derivatives

Beyond its toxicological profile, this compound and its derivatives have been recognized for their antimicrobial properties. The core structure is considered a potent antibacterial and antifungal agent. fengchengroup.com Derivatives of this compound have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The synthesis of various derivatives, such as Schiff bases, has been a strategy to explore and enhance this antibacterial efficacy. For example, studies on Schiff base derivatives of the isomeric 4-chloro-2-aminophenol have shown selective activity against various bacterial strains. researchgate.net In one study, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their antibacterial activity. nih.gov One of the most promising compounds, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL. nih.gov This highlights the potential of using the this compound scaffold to develop new antibacterial agents.

| Derivative Class | Target Organisms | Observed Efficacy | Reference |

|---|---|---|---|

| General Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive and Gram-negative bacteria | MIC of 8 µg/mL | nih.gov |

| Schiff Base Derivatives of 4-aminophenol | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis | Significant activity against various strains | mdpi.com |

Antifungal Efficacy

Derivatives of this compound have been a subject of research for their potential antifungal properties. Studies have shown that compounds derived from this compound can exhibit activity against various fungal strains.

For instance, new derivatives of 2-amino-5-chlorobenzothiazole, which can be synthesized from precursors related to this compound, have been tested for their antifungal action. uobaghdad.edu.iq These compounds were evaluated against Candida glabrata and Aspergillus niger, with some showing measurable activity when compared to the standard antifungal drug, fluconazole. uobaghdad.edu.iq

In a different study, a series of novel pyrimidine (B1678525) derivatives containing an amide moiety were synthesized and evaluated for their fungicidal activities. frontiersin.org One of the starting materials for these syntheses was 3-aminophenol (B1664112), a related compound. The resulting compounds were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org Notably, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) demonstrated significant antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). frontiersin.org

Conversely, some studies on derivatives have not shown promising antifungal results. For example, the chloroacetylation of m-aminophenol to produce 2-chloro-N-(3-hydroxyphenyl)acetamide was investigated for its antimicrobial properties. neliti.com While this compound showed some antibacterial activity, it did not exhibit any potential antifungal activity against Candida albicans and Pichia anomala. neliti.com Similarly, Schiff bases derived from 3-aminophenol showed some antifungal activity, with compound 3e exhibiting 68% inhibition against the tested fungal strain. researchgate.net

The antifungal efficacy of these derivatives is influenced by the specific structural modifications made to the parent molecule. The presence and position of different functional groups can significantly impact the biological activity of the resulting compounds.

Interactive Data Table: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Fungal Strain(s) | Activity/Efficacy | Source |

| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Some compounds showed good measurable activity compared to fluconazole. | uobaghdad.edu.iq |

| 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | EC50 value of 10.5 μg/ml, superior to Pyrimethanil (32.1 μg/ml). | frontiersin.org |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Candida albicans, Pichia anomala | No potential antifungal activity observed. | neliti.com |

| Schiff base derivative 3e | Not specified | 68% inhibition against the tested fungal strain. | researchgate.net |

Enzyme Inhibition Studies of this compound Derivatives

Derivatives of this compound have been investigated for their potential to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea. The inhibition of urease is a target for the development of treatments for diseases caused by urease-producing bacteria.

Research into (prop-2-ynyloxy)benzene derivatives, synthesized from substituted phenols, has shown that these compounds can act as urease inhibitors. plos.org In one study, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene (2a ) demonstrated significant urease inhibition with an IC50 value of 60.2 µg/mL. plos.org The study noted that the electronic effects of the substituents on the aryl ring play a crucial role in their inhibitory activity. plos.org

Further illustrating the importance of the substitution pattern, a study on ebselen-based urease inhibitors found that dihalogenated derivatives at the phenyl ring with chloro and/or fluoro substituents were exceptionally active. unibo.it For instance, a 2-chloro-4-fluoro-substituted compound displayed a Ki value of 5.80 ± 0.40 pM, and a 2,5-dichloro substituted compound had a Ki of 8.85 x 10⁻³ ± 6.7 x 10⁻⁴ nM. unibo.it In contrast, another derivative, 2-chloro-5-methyl substituted ebselen (B1671040), showed a much higher Ki of 1.63 ± 0.13 nM. unibo.it

In the development of sulfanilamide (B372717) thioureas as urease inhibitors, a derivative with a 2-chloro-5-nitro substituent on the aryl group was found to be highly potent, with a Ki value of 0.44 µM. nih.gov This highlights that the presence of a chloro group, in combination with other substituents, can significantly contribute to the urease inhibitory potential of a molecule. The structure-activity relationship analysis indicated that electron-withdrawing groups at specific positions on the aryl ring were key for potent inhibition. nih.gov

These findings underscore the potential of utilizing the this compound scaffold in designing novel and effective urease inhibitors. The specific nature and position of substituents are critical in determining the level of enzyme inhibition.

Interactive Data Table: Urease Inhibitory Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Urease Source | Inhibition Data | Source |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene (2a ) | Not specified | IC50: 60.2 µg/mL | plos.org |

| 2-chloro-4-fluoro-substituted ebselen derivative | Sporosarcina pasteurii | Ki: 5.80 ± 0.40 pM | unibo.it |

| 2,5-dichloro-substituted ebselen derivative | Sporosarcina pasteurii | Ki: 8.85 x 10⁻³ ± 6.7 x 10⁻⁴ nM | unibo.it |

| 2-chloro-5-methyl-substituted ebselen derivative | Sporosarcina pasteurii | Ki: 1.63 ± 0.13 nM | unibo.it |

| Sulfanilamide thiourea (B124793) with 2-chloro-5-nitro substituent | Not specified | Ki: 0.44 µM | nih.gov |

Environmental Fate and Degradation Studies of 2 Chloro 5 Aminophenol

Biodegradation Pathways and Mechanisms of 2-Chloro-5-aminophenol

The biodegradation of this compound is a key process in its environmental detoxification. Microorganisms have evolved specific enzymatic pathways to break down this and other related chlorinated aromatic compounds. d-nb.info

Under aerobic conditions, this compound can be biodegraded by certain microbial strains. hnsincere.com For instance, a bacterium identified as Cupriavidus sp. strain CNP-8 has demonstrated the ability to use 2-chloro-5-nitrophenol (B15424) (a precursor to this compound) as a sole source of carbon and nitrogen. frontiersin.orgnih.gov The degradation process is concentration-dependent, with higher concentrations potentially inhibiting microbial activity. frontiersin.orgnih.gov

A study on Cupriavidus sp. strain CNP-8 revealed the kinetics of 2-chloro-5-nitrophenol degradation, which provides insights into the potential breakdown of this compound. The degradation was observed to be complete within a specific timeframe depending on the initial concentration.

| Initial Concentration (mM) | Time for Complete Degradation (hours) |

| 0.3 | 36 |

| 0.4 | 42 |

| 0.5 | 54 |

| 0.6 | 90 |

Data adapted from kinetic studies on Cupriavidus sp. strain CNP-8. frontiersin.orgnih.gov

The maximum biodegradation rate was recorded at 21.2 ± 2.3 μM h⁻¹ with a substrate concentration of 0.4 mM, suggesting that higher levels may be toxic to the microorganisms. frontiersin.orgnih.gov

The presence of a chloro substituent on the aromatic ring of aminophenols generally slows down the rate of biodegradation compared to their non-chlorinated counterparts. hnsincere.com This is because the chloro group is an electron-withdrawing group, which can make the aromatic ring more resistant to microbial attack. frontiersin.org The degradation of chloroaminophenols may be initiated by the removal of the ammonium (B1175870) ion by a deaminase enzyme, followed by ring cleavage or dehalogenation. d-nb.info

In the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, the degradation rate was found to be lower than that of meta-nitrophenol, highlighting the recalcitrant nature of the chlorinated compound. frontiersin.orgnih.gov

The microbial metabolism of chloroaromatic compounds often involves a series of enzymatic reactions. In the case of compounds structurally related to this compound, such as 2-aminophenol (B121084), the metabolic pathway involves enzymes like 2-aminophenol-1,6-dioxygenase. researchgate.net This enzyme is responsible for the ring cleavage of the aromatic compound. researchgate.net

For this compound, which is an intermediate in the degradation of 4-chloronitrobenzene, a key enzyme is a specific 2-aminophenol 1,6-dioxygenase that has a higher affinity for 2-amino-5-chlorophenol (B1209517) than for 2-aminophenol. ebi.ac.uk This suggests a specific adaptation of the microorganism to this chlorinated substrate. ebi.ac.uk The degradation pathway of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8 involves a partial reductive pathway. frontiersin.org This process includes the reduction of the nitro group and subsequent enzymatic reactions. A key enzyme in this pathway is a nitroreductase, MnpA, which catalyzes the reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol. Another important enzyme, MnpC, an aminohydroquinone dioxygenase, is involved in the ring-cleavage step.

The proposed degradation pathway for a related compound, 2-chloro-5-nitrophenol, involves its reduction to 2-chloro-5-hydroxylaminophenol, which then undergoes a Bamberger rearrangement to form 2-amino-5-chlorohydroquinone. researchgate.netresearchgate.net This is followed by reductive dehalogenation to 2-aminohydroquinone, which then undergoes ring cleavage. researchgate.netresearchgate.net

Impact of Chloro Substituent on Degradation Rate

Environmental Persistence and Mobility of this compound

The persistence and mobility of a chemical in the environment determine its potential for widespread contamination. This compound exhibits moderate persistence in aquatic environments. hnsincere.com While it is biodegradable, the chloro group contributes to a slower degradation rate. hnsincere.com

The mobility of organic chemicals in soil and aquatic systems is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Structurally similar compounds, such as 2-chloro-5-methylphenol, have Koc values that suggest moderate mobility in soil. nih.gov For polar organic compounds, low sorption to soil and sediment means they can be mobile in the aquatic environment, potentially reaching groundwater. umweltbundesamt.de Although specific data on the persistence and mobility of this compound is limited, information from safety data sheets indicates that no specific information is available, and it should not be emptied into drains. fishersci.com

Formation of Byproducts during Environmental Processes

The transformation of chemical compounds in the environment can lead to the formation of byproducts, which may also have environmental implications.

During water treatment processes that use chlorine for disinfection, aminophenols can react to form various disinfection byproducts (DBPs). ingentaconnect.com Studies on the chlorination of aminophenols have shown the formation of chloroform (B151607) and haloacetic acids (HAAs). ingentaconnect.com When aminophenols are chlorinated, the chlorine consumption is significantly high, and this process forms more chloroform and HAAs compared to chloramination. ingentaconnect.com Dichloroacetic acid is a major species of HAA formed. ingentaconnect.com Although aminophenols are not as potent precursors for chloroform as some other phenolic compounds like resorcinol, they are more significant precursors than phenol (B47542) itself. ingentaconnect.com The potential for this compound to form harmful byproducts during chlorination processes is a significant consideration for water treatment facilities. hnsincere.com

Advanced Degradation Technologies for this compound Remediation

Photocatalytic Degradation Investigations

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), which upon illumination with UV or visible light, generates electron-hole pairs. iwaponline.com These charge carriers react with water and oxygen to produce highly reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants. iwaponline.com

Another study explored the photocatalytic degradation of various aminophenols and chlorophenols using copper(I) oxide (Cu2O) as a photocatalyst under visible light. tsijournals.comresearchgate.net It was observed that 2-chlorophenol (B165306) showed only 50% degradation after 4 hours of irradiation, whereas 4-chlorophenol (B41353) reached 95% degradation in the same timeframe. tsijournals.comresearchgate.net The addition of an external oxidant like hydrogen peroxide enhanced the degradation rate in all cases, indicating a synergistic effect. tsijournals.comresearchgate.net The degradation of 2-amino-5-chloropyridine, a compound with a similar substituted aromatic structure, was also studied using TiO2 under UV light, showing that the pyridine (B92270) moiety's degradation occurs effectively in the presence of the photocatalyst. researchgate.net

Table 1: Summary of Photocatalytic Degradation Studies on 4-chloro-2-aminophenol and Related Compounds

| Compound | Catalyst/Process | Key Conditions | Degradation Efficiency | Source |

|---|---|---|---|---|

| 4-chloro-2-aminophenol (4C2AP) | Sequential MW-UV/TiO₂/H₂O₂ | 20 ppm initial conc., natural pH, 0.1 g/L TiO₂, 300 ppm H₂O₂ | 93.23% | aminer.org |

| 2-chlorophenol | Cu₂O / Visible Light | 4 hours irradiation | 50% | tsijournals.comresearchgate.net |

| 4-chlorophenol | Cu₂O / Visible Light | 4 hours irradiation | 95% | tsijournals.comresearchgate.net |

| 2-amino-5-chloropyridine | TiO₂ / UV Light | 2.5 mmol/dm³ initial concentration | Complete degradation of pyridine moiety in ~9 hours | researchgate.net |

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) encompass a variety of methods that rely on the in-situ generation of highly oxidizing radicals to break down pollutants. mdpi.com These include processes like ozonation, Fenton and photo-Fenton reactions, and sonolysis (ultrasound), often used in combination to enhance degradation efficiency. eeer.orgbibliotekanauki.pl

Significant research has been conducted on the degradation of 4-chloro-2-aminophenol (4C2AP) using combined AOPs. One study investigated the degradation of this highly toxic compound using ultrasound (US), photolysis (UV), and ozonation (O3). nih.gov The experiments were performed in an ultrasonic horn (20 kHz) and an ultrasonic bath (36 kHz). nih.gov The optimal conditions were determined to be a natural pH of 6 and a temperature of 30 ± 2°C. nih.gov

The kinetic analysis revealed that the degradation of 4C2AP followed first-order kinetics for all the combined approaches. nih.gov The most effective method was the combination of ultrasound, UV, and ozone (US+UV+O3), which resulted in the complete removal of 4C2AP in the ultrasonic horn and 89.9% removal in the ultrasonic bath. nih.gov This highlights a significant synergistic effect, with calculated synergistic indices of 1.98 for the horn and 1.29 for the bath. nih.gov The study concluded that combined AOPs could synergistically and effectively remove the toxic pollutant 4C2AP from water. nih.govresearchgate.net

Table 2: Degradation of 4-chloro-2-aminophenol (4C2AP) using Combined Advanced Oxidation Processes

| Process | Reactor Type | Degradation Efficiency | Synergistic Index | Source |

|---|---|---|---|---|

| US + UV + O₃ | Ultrasonic Horn (20 kHz) | 100% | 1.98 | nih.gov |

| US + UV + O₃ | Ultrasonic Bath (36 kHz) | 89.9% | 1.29 | nih.gov |

Analytical Methodologies for 2 Chloro 5 Aminophenol

Chromatographic Techniques for 2-Chloro-5-aminophenol Analysis

Chromatographic methods are fundamental for separating this compound from complex mixtures, allowing for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of aminophenol derivatives. While specific methods for this compound are not extensively detailed in the provided search results, the analysis of structurally similar compounds like 2-amino-5-nitrophenol (B90527) (2A5NP) and 2-chloro-4-aminophenol (2C4AP) provides a strong basis for its quantification. nih.goveeer.org For instance, a validated HPLC method for 2A5NP utilized a C18 column with a UV-Vis detector, demonstrating good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov Such methods are typically adapted for related compounds by optimizing the mobile phase composition, flow rate, and detector wavelength. In the analysis of 2C4AP, HPLC was used to monitor its degradation, with the compound showing a distinct retention time. nih.gov These examples underscore HPLC's suitability for developing a robust quantitative method for this compound. nih.govnih.gov

Table 1: Exemplary HPLC Parameters for Analysis of Related Aminophenols

| Parameter | Setting for 2C4AP Analysis nih.gov | Setting for 2A5NP Analysis nih.gov |

|---|---|---|

| Column | C18 Reverse Phase | Luna C18 (150 x 3.00 mm, 3 µm) |

| Mobile Phase | Methanol (1% acetic acid) : Water (1% acetic acid) (80:20) | Gradient elution with Acetonitrile and Water (containing Trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV Detector | UV-Vis Detector at 200 nm |

| Retention Time | 13.36 min | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying metabolites of chlorinated phenols and anilines. In studies on related compounds, GC-MS has been instrumental. For example, during the degradation of 2-chloro-4-nitrophenol (B164951) (a precursor to aminophenols), GC-MS was used to identify intermediate metabolites. plos.org Similarly, in the biotransformation of 4-chloro-2-nitrophenol, GC-MS analysis identified metabolites like 4-chloro-2-aminophenol and 4-chloro-2-acetaminophenol based on their mass spectra. osdd.net In a study of p-chloroaniline poisoning, GC-MS analysis of a patient's urine identified 2-amino-5-chlorophenol (B1209517) as a possible metabolite. nih.gov The process typically involves extraction of the metabolites from the sample, often followed by a derivatization step to increase volatility, before injection into the GC-MS system. plos.org The resulting mass spectra provide molecular weight and fragmentation patterns that are crucial for structural elucidation. nih.govosdd.net

HPLC-Mass Spectrometry (HPLC-MS) for Characterization

The coupling of HPLC with Mass Spectrometry (HPLC-MS or LC-MS) provides a highly specific and sensitive method for the characterization of compounds like this compound. This technique combines the separation power of HPLC with the mass analysis capabilities of MS. In the study of 2-chloro-5-nitrophenol (B15424) degradation, HPLC-MS was used to detect and characterize transformation products. frontiersin.org One metabolite, suggested to be 2-chloro-5-nitrosophenol, was identified by its retention time and a deprotonated ion at m/z 156.14. frontiersin.org Similarly, in the analysis of 2-chloro-4-nitrophenol degradation, HPLC/MS/MS was used to identify a range of intermediates, including 2-chloro-4-aminophenol (at m/z 142.9475). eeer.org The use of tandem mass spectrometry (MS/MS) allows for further fragmentation of selected ions, providing detailed structural information for unambiguous characterization. eeer.org

Spectroscopic Techniques for this compound Analysis

Spectroscopic methods are essential for both the quantification and structural confirmation of this compound.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of aromatic compounds. While specific UV absorption data for this compound is not detailed in the search results, data for related compounds is available. For instance, 2-chloro-4-nitrophenol shows absorption maxima at 224 nm, 265.5 nm, and 403.5 nm. eeer.org The structurally similar 6-Amino-m-Cresol has maximum absorption peaks at 210, 235, and 291 nm in ethanol (B145695). cir-safety.org For quantification, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). This technique was employed in a study where a new azo dye formed from paracetamol and 2-chloro-5-methoxy aniline (B41778) was quantified by measuring its absorbance at 480 nm. researchgate.net

Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive technique for confirming the molecular structure of a compound by identifying its functional groups. The FT-IR spectrum of a molecule shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For this compound, characteristic peaks would be expected for the O-H (hydroxyl), N-H (amino), C-Cl (chloro), and aromatic C-H and C=C bonds. In a study of a cobalt complex with 2-aminophenol (B121084) as a ligand, FT-IR was used to confirm the presence of the coordinated ligand, showing distinct stretching frequencies for O-H and N-H bonds. scirp.org The IR spectra of Schiff bases derived from 2-aminophenol also show characteristic bands for the different functional groups present. unilag.edu.ng A reference FT-IR spectrum for this compound is available in spectral databases, which can be used for comparison and structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the specific substitution pattern on the benzene (B151609) ring.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are characteristic of their positions relative to the hydroxyl, amino, and chloro substituents. The aromatic region typically displays signals between δ 6.5 and 7.2 ppm. The protons on the benzene ring exhibit specific splitting patterns that allow for the confirmation of the 1, 2, and 5 substitution pattern. The protons of the amino (-NH₂) and hydroxyl (-OH) groups also produce characteristic signals. chemicalbook.com For instance, the amine protons may appear around δ 4.8 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the substituted carbons. chemicalbook.com The distinct chemical environments of the six carbons in the benzene ring result in separate signals, confirming the presence and position of the chloro, amino, and hydroxyl groups. The identification of 2-amino-5-chlorophenol, an isomer of the target compound, has been confirmed using both ¹H and ¹³C NMR spectroscopy in metabolic studies. researchgate.net

Advanced 2D-NMR techniques, such as NOESY, HSQC, and HMBC, can be employed for more complex structural verification, especially to differentiate between isomers. nih.gov These methods provide through-space and through-bond correlations between nuclei, offering definitive evidence of the compound's regiochemistry. nih.gov

Below is a table summarizing typical NMR data for aminophenol derivatives.

| Nucleus | Typical Chemical Shift (δ, ppm) | Observation |

| ¹H (Aromatic) | 6.5 - 7.2 | Signals correspond to the protons on the benzene ring, with splitting patterns confirming substituent positions. |

| ¹H (Amine) | ~4.8 | Signal for the -NH₂ group protons. |

| ¹H (Hydroxyl) | Variable | Signal for the -OH group proton; position can vary with solvent and concentration. |

| ¹³C (Aromatic) | 100 - 160 | Distinct signals for each of the six carbons in the aromatic ring, indicating their chemical environment. chemicalbook.com |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Electrochemical Methods for this compound Detection

Electrochemical methods offer sensitive and rapid detection of phenolic compounds like this compound, making them suitable for environmental monitoring and quality control. utah.eduresearchgate.net These techniques rely on the electrochemical oxidation of the phenol (B47542) group at the surface of a working electrode. utah.edu The resulting current is proportional to the concentration of the analyte.

Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are utilized for detection. utah.edu The choice of electrode material is critical for enhancing sensitivity and selectivity while mitigating issues like surface fouling from oxidation products. utah.eduacs.org

Commonly used electrodes include glassy carbon electrodes (GCE), which are often modified to improve their performance. scispace.comacs.org Modifications can involve nanomaterials like single-wall carbon nanotubes (SWCNTs) or metal oxides (e.g., CuO), which increase the electrode's surface area and catalytic activity. scispace.comacs.org For instance, a SWCNT-modified screen-printed carbon electrode (SPCE) has shown a wide dynamic range for detecting various chlorophenols. scispace.comnih.gov Boron-doped diamond electrodes are also effective as they resist the adsorption of oxidation products, leading to reproducible measurements. acs.org

The performance of an electrochemical sensor is evaluated by its linear range and limit of detection (LOD). For related chlorophenols, LODs in the nanomolar (nM) to micromolar (µM) range have been achieved. acs.orgacs.org For example, an anodized diamond electrode used in flow injection analysis achieved an LOD of 20 nM for 2,4-dichlorophenol. acs.org

| Electrode Type | Technique | Analyte | Limit of Detection (LOD) |

| Anodized Boron-Doped Diamond | HPLC with Amperometric Detection | 2,4-dichlorophenol | 0.4 nM (with preconcentration) acs.org |

| SWCNT/PEDOT/SPCE | Cyclic Voltammetry | Phenol | - |

| CuO/Nafion/GCE | Voltammetry | 2,4,6-Trichlorophenol | 0.046 µM acs.org |

Other Advanced Analytical Approaches for this compound

Besides NMR and electrochemical methods, other advanced analytical techniques, primarily chromatography, are vital for the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method. Reversed-phase HPLC with ultraviolet (UV) detection is effective for measuring this compound and its metabolites in biological samples like urine. ebi.ac.uk The method's robustness allows for the separation of the target compound from a complex matrix. ebi.ac.uk Method development for similar compounds, such as 2-amino-5-nitrophenol, has demonstrated good linearity, accuracy, and precision using HPLC. nih.gov Ultra-high pressure liquid chromatography (UHPLC) coupled with a photodiode array (PDA) detector offers even faster analysis and higher resolution for chlorophenol quantification. researchgate.net

Gas Chromatography (GC) is another powerful technique, often used with a flame ionization detector (FID) or a mass spectrometer (MS). GC is particularly useful for assessing the purity of this compound and detecting impurities, such as isomers or dichloroaminophenols that may arise during synthesis. google.com For analysis of underivatized phenols, GC/FID can be used. epa.gov However, derivatization is often employed to improve volatility and chromatographic separation. epa.gov

| Technique | Detector | Application |

| Reversed-Phase HPLC | UV | Quantification in biological fluids. ebi.ac.uk |

| UHPLC | Photodiode Array (PDA) | Simultaneous identification and quantification in water samples. researchgate.net |

| Gas Chromatography (GC) | Flame Ionization (FID) / Mass Spectrometry (MS) | Purity assessment and detection of synthesis-related impurities. google.comepa.gov |

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Aminophenol